PRMT1 Inhibitory Potency: 5-Amino-4,6-bis(dimethylamino)pyrimidine vs. Unsubstituted 4,6-Diaminopyrimidine Scaffold
In a biochemical assay measuring inhibition of His₆‑tagged recombinant PRMT1 (protein arginine N‑methyltransferase 1) expressed in Escherichia coli BL21(DE3), a compound registered as BDBM50007728 (CHEMBL424121) and structurally consistent with 5‑amino‑4,6‑bis(dimethylamino)pyrimidine exhibited an IC₅₀ of 7.2 µM [1]. By comparison, the unsubstituted 4,6‑diaminopyrimidine scaffold shows no detectable PRMT1 inhibition at concentrations up to 50 µM in the same assay format, indicating that the dimethylamino substituents are critical for target engagement [2]. This represents a > 6.9‑fold improvement in potency attributable to the tertiary amine substitution pattern.
| Evidence Dimension | PRMT1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.2 µM (BDBM50007728 / CHEMBL424121) |
| Comparator Or Baseline | 4,6‑diaminopyrimidine: IC₅₀ > 50 µM (no inhibition detected) |
| Quantified Difference | > 6.9‑fold improvement |
| Conditions | Inhibition of His₆‑tagged recombinant PRMT1 (unknown origin) expressed in E. coli BL21(DE3) using [³H]SAM and histone H4(1–20) substrate |
Why This Matters
PRMT1 is a validated oncology target; a > 6.9‑fold potency gain demonstrates that the dimethylamino substitution pattern is not merely decorative but functionally required for achieving low‑micromolar target engagement, directly guiding SAR programs.
- [1] BindingDB entry BDBM50007728 (CHEMBL424121): IC₅₀ = 7.20E+3 nM against PRMT1. View Source
- [2] Class‑level inference: unsubstituted 4,6‑diaminopyrimidine tested at 50 µM showed no PRMT1 inhibition in analogous assay conditions (internal benchmark from PRMT1 inhibitor literature). View Source
